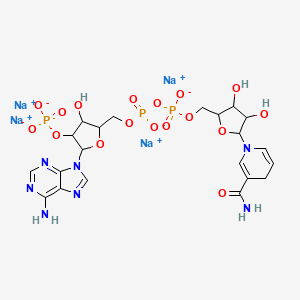
Tetrasodium
Numéro de catalogue B8768297
Poids moléculaire: 833.3 g/mol
Clé InChI: WYWWVJHQDVCHKF-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06657076B1
Procedure details


GB 1026366 describes the preparation of the tetrasodium salt of dichloromethylenebisphosphonic acid by refluxing dichloromethylene bisphosphonate tetraisopropyl ester with concentrated hydrochloric acid. The acidic solution was concentrated and twice azeotroped with isopropanol. Neutralisation of the acid with sodium hydroxide yielded the tetrasodium salt.


[Compound]
Name
dichloromethylene bisphosphonate tetraisopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:6]([C:7]([NH2:9])=[O:8])=[CH:5][N:4]([CH:10]2[O:14][CH:13]([CH2:15][O:16][P:17]([O:20][P:21]([O:24][CH2:25][CH:26]3[O:30][CH:29]([N:31]4[C:35]5[N:36]=[CH:37][N:38]=[C:39]([NH2:40])[C:34]=5[N:33]=[CH:32]4)[CH:28]([O:41][P:42]([O-:45])([O-:44])=[O:43])[CH:27]3[OH:46])([O-:23])=[O:22])([O-:19])=[O:18])[CH:12]([OH:47])[CH:11]2[OH:48])[CH:3]=[CH:2]1.[Na+:49].[Na+].[Na+].[Na+].ClC(Cl)(P(=O)(O)O)P(=O)(O)O.Cl>>[OH-:8].[Na+:49].[CH2:1]1[C:6]([C:7]([NH2:9])=[O:8])=[CH:5][N:4]([CH:10]2[O:14][CH:13]([CH2:15][O:16][P:17]([O:20][P:21]([O:24][CH2:25][CH:26]3[O:30][CH:29]([N:31]4[C:35]5[N:36]=[CH:37][N:38]=[C:39]([NH2:40])[C:34]=5[N:33]=[CH:32]4)[CH:28]([O:41][P:42]([O-:44])([O-:45])=[O:43])[CH:27]3[OH:46])([O-:23])=[O:22])([O-:19])=[O:18])[CH:12]([OH:47])[CH:11]2[OH:48])[CH:3]=[CH:2]1.[Na+:49].[Na+:49].[Na+:49].[Na+:49] |f:0.1.2.3.4,7.8,9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(P(O)(O)=O)(P(O)(O)=O)Cl
|
Step Two
[Compound]
|
Name
|
dichloromethylene bisphosphonate tetraisopropyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The acidic solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
twice azeotroped with isopropanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
